3-Methyl-2-(oxetan-3-yloxy)pyridine
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Overview
Description
3-Methyl-2-(oxetan-3-yloxy)pyridine: is an organic compound that features a pyridine ring substituted with a methyl group and an oxetane ring The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxetane and pyridine rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.
Industry: The compound’s reactivity and stability make it useful in the development of industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-2-(oxetan-3-yloxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to release active species at the target site .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(oxetan-3-yloxy)pyridine: Similar structure but with different substitution pattern.
3-Methyl-2-(oxetan-2-yloxy)pyridine: Variation in the position of the oxetane ring attachment.
3-Methyl-2-(tetrahydrofuran-3-yloxy)pyridine: Replacement of the oxetane ring with a tetrahydrofuran ring.
Uniqueness
3-Methyl-2-(oxetan-3-yloxy)pyridine is unique due to the presence of the oxetane ring, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-methyl-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-4-10-9(7)12-8-5-11-6-8/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRQLRKHQNIDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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